Seltorexant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Targeting the Orexin System for Mental Health Conditions

The Orexin System and Mood

The orexin system, discovered in 1998, consists of neuropeptides (orexin-A and orexin-B) and their receptors. Research suggests a link between a dysfunctional orexin system and the development of depression and anxiety [1].

Seltorexant as an Orexin Receptor Antagonist

Seltorexant acts as a selective antagonist for orexin receptors. This means it binds to the receptors and prevents orexin from exerting its effects [1].

Potential for Treating Depression and Anxiety

Studies suggest that by modulating the orexin system, seltorexant may offer therapeutic benefits for depression and anxiety disorders [1].

Source

Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety:

Seltorexant is a novel small molecule that functions as a selective antagonist of the human orexin-2 receptor. This compound is being investigated primarily for its potential therapeutic applications in treating sleep disorders and mood disorders, particularly major depressive disorder with insomnia symptoms. By inhibiting orexin signaling, which plays a crucial role in regulating wakefulness, seltorexant promotes sleep and may improve mood-related symptoms in patients suffering from depression .

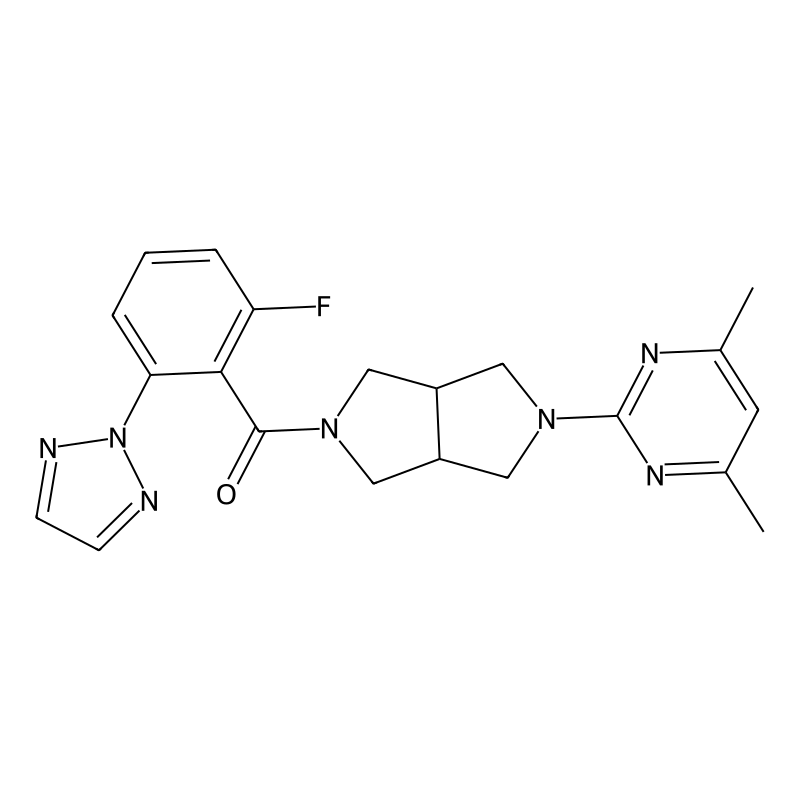

The chemical structure of seltorexant is characterized by its complex arrangement, which includes elements such as a fluorinated triazole and a pyrimidine ring. Its IUPAC name is 2-[(3aR,6aS)-5-[2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine, with the molecular formula C21H22FN7O .

The primary mechanism of action of Seltorexant involves targeting the orexin system. Orexin neurons in the hypothalamus produce orexin neuropeptides, which bind to orexin receptors (OX1R and OX2R) in various brain regions. These receptors play a crucial role in regulating wakefulness and arousal []. Seltorexant acts as a selective antagonist for OX2R, preventing orexin from binding and activating this receptor. This disrupts the signaling pathway that promotes wakefulness, potentially leading to sleep induction and improved sleep quality []. Additionally, some researchers hypothesize that by improving sleep, Seltorexant may indirectly influence other neurotransmitter systems involved in mood regulation, potentially contributing to its antidepressant effects, though more research is needed to solidify this connection [].

Seltorexant has demonstrated significant biological activity as an orexin receptor antagonist. In preclinical studies, it effectively induced and prolonged sleep in animal models and showed promising results in humans by increasing sleepiness after administration. The compound's selectivity for the orexin-2 receptor has been confirmed through various receptor binding assays, indicating minimal off-target effects at clinically relevant concentrations .

Notably, in clinical trials involving patients with major depressive disorder and insomnia, seltorexant improved sleep quality and reduced depressive symptoms significantly compared to placebo treatments. The most common side effects reported were mild and included headache and nausea .

The synthesis of seltorexant can be achieved through multiple methods:

- Copper-Mediated Coupling: This method involves the transformation of benzoic acid into its corresponding acid chloride followed by coupling with triazole derivatives.

- Condensation Reactions: The synthesis includes condensing specific pyrimidine derivatives with other cyclic compounds to form the core structure of seltorexant.

- Hydrogenation: This step is crucial for modifying the intermediate compounds into their final forms necessary for the synthesis of seltorexant.

These methods emphasize efficiency and high yield while utilizing readily available starting materials .

Seltorexant is primarily being investigated for its potential applications in:

- Sleep Disorders: As a treatment for insomnia and other sleep-related issues.

- Major Depressive Disorder: Particularly in patients who experience insomnia as a co-morbidity.

- Alzheimer's Disease: Research is underway to evaluate its efficacy in managing agitation and aggression associated with this condition .

Studies have shown that seltorexant selectively interacts with the orexin-2 receptor without significant affinity for other receptors or ion channels at therapeutic concentrations. In vitro studies confirmed its selectivity by measuring intracellular calcium changes in response to receptor activation. Furthermore, pharmacokinetic studies indicated that seltorexant crosses the blood-brain barrier effectively, which is critical for its action on central nervous system targets .

Seltorexant belongs to a class of compounds targeting orexin receptors. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Suvorexant | Orexin receptor antagonist | Approved for insomnia treatment |

| Lemborexant | Orexin receptor antagonist | Selective for both orexin receptors |

| JNJ-42847922 | Orexin receptor antagonist | Investigational status; focus on depression |

Seltorexant's uniqueness lies in its high selectivity for the orexin-2 receptor compared to these other compounds. While other antagonists may target both orexin receptors (OX1R and OX2R), seltorexant's focused action on OX2R allows for potentially fewer side effects related to wakefulness regulation while enhancing sleep quality and mood stabilization .

Molecular Structure and Formula (C21H22FN7O)

Seltorexant possesses the molecular formula C21H22FN7O, representing a complex heterocyclic compound with a molecular weight of 407.4 grams per mole [1] [8]. The monoisotopic mass of the compound is precisely 407.186987 daltons [3]. The International Union of Pure and Applied Chemistry name for seltorexant is [2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone [4] [5].

The compound is officially registered with the Chemical Abstracts Service number 1293281-49-8 and carries the Unique Ingredient Identifier AIS8N3O50B [1] [4]. The ChEMBL identifier for seltorexant is CHEMBL3597971, facilitating its identification in chemical databases [1]. The molecular structure demonstrates a sophisticated arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms configured to achieve selective orexin receptor binding [17].

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂FN₇O |

| Molecular Weight (g/mol) | 407.4 |

| Monoisotopic Mass (g/mol) | 407.186987 |

| CAS Number | 1293281-49-8 |

| UNII | AIS8N3O50B |

| ChEMBL ID | CHEMBL3597971 |

Structural Features and Functional Groups

The molecular architecture of seltorexant comprises three distinct structural domains that contribute to its pharmacological activity [5]. Each structural component serves a specific role in the compound's binding affinity and selectivity for the orexin-2 receptor [9].

Pyrimidine Moiety

The pyrimidine moiety in seltorexant consists of a 4,6-dimethylpyrimidin-2-yl group that serves as a crucial pharmacophore element [5] [8]. This six-membered aromatic heterocycle contains two nitrogen atoms positioned at the 1,3-positions relative to each other [23]. The dimethyl substitution at positions 4 and 6 of the pyrimidine ring enhances both the lipophilicity and binding specificity of the molecule [5].

Pyrimidine derivatives are known for their diverse biological activities and serve as important scaffolds in medicinal chemistry [23]. The specific substitution pattern in seltorexant's pyrimidine moiety contributes to the compound's ability to interact with the orexin-2 receptor binding site [5]. The nitrogen atoms within the pyrimidine ring can participate in hydrogen bonding interactions with amino acid residues in the receptor binding pocket [9].

The pyrimidine group in seltorexant is connected to the hexahydropyrrolo[3,4-c]pyrrol core through a nitrogen linkage, creating a rigid structural framework that positions the aromatic system for optimal receptor interaction [3] [4]. This attachment point allows for the proper spatial orientation of the pyrimidine ring within the three-dimensional structure of the molecule [17].

Hexahydropyrrolo[3,4-c]pyrrol Core

The central structural feature of seltorexant is the hexahydropyrrolo[3,4-c]pyrrol core, which represents a fused bicyclic system containing two five-membered rings sharing a common edge [3] [8]. This saturated heterocyclic framework provides structural rigidity while maintaining sufficient flexibility for receptor binding [5]. The octahydropyrrolo[3,4-c]pyrrole system creates a three-dimensional scaffold that positions the peripheral functional groups in precise spatial arrangements [17].

The hexahydropyrrolo[3,4-c]pyrrol core contains two nitrogen atoms that can serve as sites for further functionalization [4]. In seltorexant, one nitrogen atom is connected to the pyrimidine moiety, while the other participates in the formation of the benzoyl linkage [3]. This bicyclic system contributes significantly to the overall molecular shape and influences the compound's pharmacological properties [21].

The stereochemical features of the hexahydropyrrolo[3,4-c]pyrrol core are particularly important for seltorexant's biological activity [17]. The fused ring system creates multiple chiral centers that must be controlled during synthesis to ensure the desired pharmacological profile [4]. The specific three-dimensional arrangement of atoms within this core structure determines the compound's ability to selectively bind to the orexin-2 receptor [5].

Triazol-Containing Benzoyl Group

The third major structural component of seltorexant is the 2-fluoro-6-(triazol-2-yl)phenyl methanone group, which contains both a triazole ring and a fluorinated benzene ring [3] [8]. The triazole moiety is a five-membered heterocycle containing three nitrogen atoms arranged in a 1,2,3-pattern [24]. Triazole derivatives are known for their diverse pharmacological applications and excellent stability under physiological conditions [24].

The fluorine substitution at the 2-position of the phenyl ring enhances the compound's metabolic stability and can influence its binding interactions through electronic effects [3] [4]. Fluorine atoms can participate in unique interactions with biological targets due to their high electronegativity and small atomic radius [18]. The presence of fluorine in seltorexant contributes to its favorable pharmacokinetic properties [5].

The benzoyl carbonyl group serves as a crucial linker between the triazol-containing aromatic system and the hexahydropyrrolo[3,4-c]pyrrol core [8]. This amide linkage provides both structural stability and appropriate electronic properties for receptor binding [3]. The planar nature of the benzoyl group allows for potential π-π stacking interactions with aromatic amino acid residues in the orexin-2 receptor [9].

Stereochemistry and Absolute Configuration

Seltorexant contains two defined stereocenters within its hexahydropyrrolo[3,4-c]pyrrol core, both of which are fully specified in the active pharmaceutical ingredient [3] [17]. The absolute configuration of these stereocenters is designated as (3aR,6aS), indicating the specific three-dimensional arrangement of substituents around these chiral centers [3] [4]. This stereochemical specification is crucial for the compound's pharmacological activity, as different stereoisomers can exhibit dramatically different biological properties [17].

The stereochemistry of seltorexant was determined through advanced analytical techniques and confirmed by comparison with synthetic standards [4]. The compound exhibits no E/Z centers, indicating that all double bonds present in the structure have unambiguous geometric configurations [17]. The absolute stereochemistry ensures that seltorexant adopts the optimal three-dimensional conformation for binding to the orexin-2 receptor [5].

The maintenance of stereochemical purity during synthesis and formulation is essential for consistent pharmacological performance [12]. The specific (3aR,6aS) configuration of seltorexant has been optimized to provide maximal selectivity for the orexin-2 receptor over the orexin-1 receptor [5]. This stereochemical selectivity contributes to the compound's unique pharmacological profile among orexin receptor antagonists [2].

Physicochemical Properties

The physicochemical properties of seltorexant have been extensively characterized to support its pharmaceutical development [16]. The compound exhibits a topological polar surface area of 79.52 square angstroms, which is within the optimal range for blood-brain barrier penetration [16] [20]. This property is particularly important for seltorexant's intended neurological applications, as it must cross the blood-brain barrier to reach its target receptors in the central nervous system [5].

The calculated lipophilicity of seltorexant, expressed as XLogP, is 3.49, indicating moderate hydrophobic character [16]. This lipophilicity value suggests favorable membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical formulation [19]. The compound contains no hydrogen bond donors but possesses seven hydrogen bond acceptors, contributing to its specific binding interactions with the orexin-2 receptor [16].

Seltorexant exhibits four rotatable bonds, providing sufficient conformational flexibility for receptor binding while maintaining structural integrity [16]. The molecular charge is neutral under physiological conditions, which influences its distribution and cellular uptake properties [17]. These physicochemical parameters collectively contribute to seltorexant's favorable pharmacokinetic profile and therapeutic potential [5].

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area (Ų) | 79.52 |

| XLogP | 3.49 |

| Defined Stereocenters | 2/2 |

| E/Z Centers | 0 |

| Charge | 0 |

| Stereochemistry | Absolute |

| Optical Activity | Unspecified |

The crystalline forms of seltorexant have been studied to optimize its solid-state properties for pharmaceutical development [12]. Multiple polymorphic forms have been identified, each with distinct physicochemical characteristics that can influence dissolution rate and bioavailability [12]. The selection of appropriate crystalline forms is crucial for ensuring consistent therapeutic performance and manufacturing stability [12].

Structural Relationship to Other Orexin Antagonists

Seltorexant belongs to a specialized class of orexin receptor antagonists that includes several other clinically relevant compounds [2] [9]. The structural comparison with other orexin antagonists reveals both similarities and key differences that contribute to their distinct pharmacological profiles [15]. Unlike dual orexin receptor antagonists such as suvorexant, lemborexant, and daridorexant, seltorexant exhibits selective antagonism of the orexin-2 receptor [2] [18].

Suvorexant, the first approved orexin receptor antagonist, possesses the molecular formula C23H23ClN6O2 and a molecular weight of 450.9 grams per mole [18]. This compound functions as a dual orexin receptor antagonist, blocking both orexin-1 and orexin-2 receptors with similar affinity [9]. The structural differences between seltorexant and suvorexant include the presence of a chlorine atom in suvorexant versus fluorine in seltorexant, and distinct central core structures [15].

Lemborexant represents another dual orexin receptor antagonist with the molecular formula C21H20F2N4O2 and molecular weight of 414.4 grams per mole [18]. This compound contains two fluorine atoms compared to seltorexant's single fluorine substitution [18]. The structural framework of lemborexant differs significantly from seltorexant, particularly in the central linking region and peripheral aromatic systems [9].

Daridorexant, with molecular formula C23H23N5O2 and molecular weight of 405.5 grams per mole, also functions as a dual orexin receptor antagonist [18]. The absence of halogen atoms in daridorexant distinguishes it from both seltorexant and other orexin antagonists [18]. Despite these structural differences, all orexin receptor antagonists share the common feature of blocking orexin-mediated signaling pathways [9].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Receptor Selectivity | Development Code |

|---|---|---|---|---|

| Seltorexant | C₂₁H₂₂FN₇O | 407.4 | Orexin-2 selective (2-SORA) | JNJ-42847922, MIN-202 |

| Suvorexant | C₂₃H₂₃ClN₆O₂ | 450.9 | Dual (DORA) | MK-4305 |

| Lemborexant | C₂₁H₂₀F₂N₄O₂ | 414.4 | Dual (DORA) | E2006 |

| Daridorexant | C₂₃H₂₃N₅O₂ | 405.5 | Dual (DORA) | ACT-541468 |

The unique selectivity of seltorexant for the orexin-2 receptor is attributed to specific structural features that enable preferential binding to this receptor subtype [5]. Structural studies have revealed that seltorexant exhibits over 100-fold greater binding affinity for the orexin-2 receptor compared to the orexin-1 receptor [5]. This selectivity profile distinguishes seltorexant from other clinically available orexin receptor antagonists and may provide therapeutic advantages in specific clinical applications [2].

The original synthetic methodology for seltorexant was developed in 2015 and represents a multi-step approach centered around the formation of key structural components [1]. The synthesis begins with the preparation of 2-fluoro-6-triazol-2-yl-benzoic acid through a copper-mediated coupling process conducted in dioxane [1]. This initial transformation establishes the triazole-substituted aromatic framework that serves as a crucial building block in the overall synthetic strategy.

In a parallel synthetic sequence, 2-benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole is prepared through condensation of 2-chloro-4,6-methylpyrimidine followed by catalytic hydrogenation in the presence of acetic acid to yield the acetic acid salt [1]. This intermediate contains the hexahydropyrrolo[3,4-c]pyrrole core structure that forms the central scaffold of seltorexant.

The convergent approach involves transformation of the benzoic acid derivative into the corresponding acid chloride, which subsequently undergoes coupling with the pyrrolidine-containing intermediate [1]. The final step involves recrystallization from ethanol, which consistently delivers high yields of the target compound with acceptable purity profiles for pharmaceutical development.

An alternative synthetic methodology has been established utilizing intramolecular nitrogen-nitrogen bond formation through nucleophilic displacement of hydrazonium species under mild reaction conditions [1]. This approach offers advantages in terms of substrate scope and efficiency, allowing for rapid and straightforward synthesis of the triazole-containing precursors required for seltorexant preparation.

High-Temperature Thermal (3+2) Cycloaddition Process

The high-temperature thermal (3+2) cycloaddition represents a critical transformation in the improved synthesis route to seltorexant, requiring temperatures exceeding 250°C for successful completion [2] [3]. This challenging cycloaddition reaction forms a key strategic bond in the molecular framework and has been successfully demonstrated using continuous flow processing technology.

The reaction mechanism involves a 1,3-dipolar cycloaddition between appropriately substituted dipole and dipolarophile components, with the extreme temperature requirement arising from the high activation energy barrier associated with this particular substrate combination [2]. Under conventional batch conditions, these temperatures present significant challenges related to thermal decomposition, side product formation, and process safety considerations.

Continuous flow implementation of this cycloaddition has proven essential for managing the harsh reaction conditions effectively [2] [3]. The flow approach enables precise temperature control, minimized residence times, and enhanced heat transfer characteristics compared to traditional batch processing. Typical flow rates range from 0.1 to 2.0 milliliters per minute, with residence times optimized between 5 and 30 minutes to maximize conversion while minimizing degradation pathways.

Microwave-assisted synthesis has also been investigated as an alternative heating method for this transformation [2]. The microwave approach allows for rapid and uniform heating, potentially reducing the overall reaction time and improving selectivity profiles. However, the continuous flow methodology remains the preferred approach for larger-scale applications due to its superior scalability and process control capabilities.

Temperature profiles during the cycloaddition must be carefully controlled to prevent thermal decomposition of starting materials or products [2]. The reaction typically requires a rapid heat-up phase to reach the target temperature, followed by precise maintenance of the reaction temperature throughout the residence time. Cooling profiles are equally critical to prevent continued reaction or decomposition during product isolation.

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a transformative technology in the synthesis of seltorexant, particularly for reactions requiring extreme conditions or precise process control [2] [4]. The continuous flow approach offers several distinct advantages over conventional batch processing, including enhanced heat and mass transfer, improved safety profiles, and superior scalability characteristics.

The high-temperature thermal cycloaddition step benefits significantly from flow chemistry implementation, where the small channel dimensions enable rapid heating and cooling cycles while maintaining precise temperature control [2]. The continuous nature of the process eliminates the need for large-volume high-temperature batch reactors, substantially reducing safety risks associated with thermal runaway reactions.

Flow chemistry applications extend beyond the cycloaddition step to encompass multiple transformations in the seltorexant synthesis sequence [4]. Triazole formation reactions, typically conducted at temperatures between 60 and 80°C, can be efficiently performed in flow systems with residence times ranging from 2 to 24 hours depending on the specific substrate combination and desired conversion levels.

The integration of multiple synthetic steps into telescoped flow sequences represents a significant advancement in process efficiency [4]. This approach eliminates intermediate isolation and purification steps, reducing overall processing time and improving atom economy. Inline purification techniques, including solid-phase extraction and membrane separation, can be incorporated directly into the flow manifold.

Real-time monitoring and process analytical technology integration is particularly valuable in flow chemistry applications for seltorexant synthesis [4]. Inline spectroscopic methods, including nuclear magnetic resonance and infrared spectroscopy, enable continuous monitoring of reaction progress and immediate adjustment of process parameters to maintain optimal performance.

Alternative Synthetic Routes

Sulfonamide Intermediate Approaches

Alternative synthetic approaches to seltorexant have been developed utilizing sulfonamide intermediates as key building blocks [5] [6]. These routes offer potential advantages in terms of synthetic efficiency and access to structural analogs for medicinal chemistry optimization programs. The sulfonamide-based approach typically involves early introduction of the sulfonamide functionality, which can serve as both a protecting group and an activating element for subsequent transformations.

The synthesis of sulfonamide intermediates generally proceeds through amide coupling reactions between appropriately substituted anilines and sulfonyl chlorides [6]. These reactions are typically conducted under mild conditions using standard peptide coupling reagents or direct acylation methods. The resulting sulfonamide intermediates demonstrate good stability under typical synthetic conditions and can be readily purified using conventional chromatographic techniques.

Subsequent transformations of sulfonamide intermediates involve selective functionalization of the aromatic ring system and construction of the heterocyclic core structures [6]. The electron-withdrawing nature of the sulfonamide group can influence reactivity patterns and selectivity in these transformations, potentially offering advantages in specific synthetic steps.

Storage and handling considerations for sulfonamide intermediates are generally straightforward, with most compounds showing acceptable stability under ambient conditions [6]. Long-term storage typically requires protection from light and moisture, with refrigerated storage recommended for extended periods.

Nucleophilic Substitution Pathways

Nucleophilic substitution pathways represent an important alternative approach for constructing the seltorexant molecular framework, particularly for the introduction of fluorine-containing substituents [7]. These routes typically involve activation of aromatic positions through the use of electron-withdrawing groups, followed by displacement with appropriate nucleophiles.

Aromatic nucleophilic substitution has been successfully employed in the synthesis of fluorine-18 labeled analogs of seltorexant for positron emission tomography applications [7]. The methodology involves substitution of nitro groups with fluoride ions under elevated temperature conditions, typically requiring temperatures between 80 and 120°C and the use of phase-transfer catalysts or cryptand complexing agents.

The selectivity and efficiency of nucleophilic substitution reactions can be significantly influenced by the electronic properties of the aromatic system and the choice of leaving group [7]. Nitro groups generally provide excellent leaving group properties, while halides such as chloride and bromide offer more moderate reactivity profiles that may be advantageous for selective transformations.

Optimization of nucleophilic substitution conditions typically involves systematic evaluation of temperature, solvent, base, and catalyst combinations [7]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile are commonly employed, with potassium carbonate or cesium carbonate serving as preferred base systems for many transformations.

Process Optimization Parameters

Process optimization for seltorexant synthesis encompasses multiple critical parameters that must be carefully balanced to achieve optimal yields, selectivity, and process robustness [2]. Temperature control represents perhaps the most critical optimization parameter, particularly for the high-temperature cycloaddition step where precise thermal management is essential for success.

Residence time optimization is closely coupled with temperature control, as the extreme conditions required for the cycloaddition necessitate careful balance between conversion and decomposition [2]. Shorter residence times minimize thermal degradation but may result in incomplete conversion, while extended exposure can lead to product decomposition or formation of undesired side products.

Flow rate optimization in continuous flow systems directly impacts residence time and mixing efficiency [2]. Lower flow rates provide longer residence times but may result in increased axial dispersion and reduced heat transfer coefficients. Higher flow rates improve mixing and heat transfer but require higher throughput to maintain practical production rates.

Pressure optimization becomes particularly important in high-temperature flow systems where vapor pressure of solvents and reactants can approach system pressure limits [2]. Elevated pressures help maintain liquid-phase conditions at high temperatures but require specialized high-pressure equipment and safety considerations.

Solvent selection and optimization significantly impacts both reaction performance and downstream processing requirements [2]. High-boiling, thermally stable solvents are preferred for high-temperature reactions, but consideration must be given to product isolation, purification, and environmental impact factors.

Catalyst loading and selection optimization is critical for metal-catalyzed transformations in the synthesis sequence [1]. Copper catalysts commonly employed in triazole formation reactions require optimization of loading levels, ligand systems, and reaction atmospheres to achieve optimal performance.

Scale-up Considerations and Challenges

Scale-up of seltorexant synthesis presents numerous technical challenges related to the extreme reaction conditions required for key transformations [2]. Heat transfer limitations represent the primary obstacle in conventional batch scale-up, as the high temperatures required for the cycloaddition reaction become increasingly difficult to achieve and control in larger reactor volumes.

Equipment requirements for large-scale synthesis include specialized high-temperature, high-pressure reactor systems capable of withstanding the demanding process conditions [2]. Continuous flow microreactor technology offers significant advantages for scale-up through numbering-up approaches, where multiple parallel reactor channels provide increased throughput while maintaining the favorable heat and mass transfer characteristics of small-scale systems.

Safety considerations become increasingly critical at larger scales, particularly for high-temperature processes with potential for thermal runaway reactions [8]. Comprehensive hazard analysis, including thermal stability studies and decomposition kinetics evaluation, is essential for safe scale-up of the synthesis process.

Process control and monitoring systems must be implemented to ensure consistent product quality and process safety at manufacturing scales [2]. Real-time monitoring of temperature profiles, pressure conditions, and reaction progress enables immediate response to process deviations and helps prevent formation of undesired impurities or safety incidents.

Waste management and environmental considerations become significant factors at manufacturing scales [9]. Solvent recovery and recycling systems are typically implemented to minimize environmental impact and reduce raw material costs. Closed-loop systems help minimize emissions and waste generation.

Quality control and analytical method validation requirements increase substantially for manufacturing operations [9]. Comprehensive analytical methods must be developed and validated for all starting materials, intermediates, and final products to ensure consistent quality and regulatory compliance.

Regulatory compliance considerations include adherence to good manufacturing practice guidelines and validation of all critical process parameters [9]. Process validation studies must demonstrate consistent performance and product quality across multiple manufacturing campaigns.

Synthesis of Key Precursors and Intermediates

The synthesis of key precursors and intermediates for seltorexant requires careful attention to individual synthetic challenges and optimization requirements [1]. The preparation of 2-fluoro-6-triazol-2-yl-benzoic acid represents a critical early-stage transformation that establishes the substitution pattern required for subsequent coupling reactions.

Triazole formation utilizes copper-mediated coupling chemistry under carefully controlled conditions [1]. The reaction typically employs copper sulfate and sodium ascorbate as the catalytic system, with dimethyl sulfoxide serving as the preferred solvent medium. Temperature control between 60 and 80°C is essential for optimal yields, with reaction times ranging from 2 to 24 hours depending on substrate reactivity.

The hexahydropyrrolo[3,4-c]pyrrole core structure synthesis involves multiple steps including protection, cyclization, and deprotection sequences [1]. Catalytic hydrogenation steps typically employ palladium or platinum catalysts under hydrogen pressures ranging from 1 to 50 bar, with temperatures maintained between 50 and 85°C.

Benzyl protection and deprotection strategies are commonly employed to mask reactive nitrogen functionalities during synthetic sequences [1]. Benzyl groups can be introduced through reductive amination or direct alkylation methods and subsequently removed through catalytic hydrogenation or transfer hydrogenation conditions.

Pyrimidine ring construction typically involves nucleophilic substitution reactions between chloropyrimidine derivatives and nitrogen nucleophiles [1]. These transformations generally proceed under mild conditions at room temperature to 80°C, with yields typically ranging from 85 to 92 percent.

Purification and isolation of intermediates requires careful consideration of stability and solubility characteristics [1]. Many intermediates demonstrate good crystallization behavior, enabling purification through recrystallization techniques. Chromatographic purification may be required for compounds with poor crystallization properties or when high purity is essential for subsequent transformations.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Drug Indication

Wikipedia

Use Classification

Dates

2: Letavic MA, Bonaventure P, Carruthers NI, Dugovic C, Koudriakova T, Lord B, Lovenberg TW, Ly KS, Mani NS, Nepomuceno D, Pippel DJ, Rizzolio M, Shelton JE, Shah CR, Shireman BT, Young LK, Yun S. Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. J Med Chem. 2015 Jul 23;58(14):5620-36. doi: 10.1021/acs.jmedchem.5b00742. Epub 2015 Jul 8. PubMed PMID: 26087021.